7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound characterized by its quinoline core structure, which is substituted with chlorine, an ethyl group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may require the use of strong bases or nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution: Amines or alcohols, which can be further functionalized for various uses.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-ethylphenyl)acetamide: This compound shares a similar quinoline core but has different substituents and functional groups.
2-Chloro-N-(4-ethylphenyl)propanamide: Another related compound with a simpler structure and different functional groups.
Uniqueness: 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-3-12-4-6-13(7-5-12)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWZMURFMACMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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